![molecular formula C19H12F3N5O B2494066 6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile CAS No. 1274948-19-4](/img/structure/B2494066.png)
6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest falls within the realm of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Pyrimidines, including the specified compound, are crucial in the synthesis of compounds with potential therapeutic uses due to their structural similarity to nucleotides.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules from simpler precursors. For example, one-pot reactions involving malononitrile, aromatic aldehydes, and guanidine hydrochloride in aqueous media have been utilized for synthesizing diamino pyrimidine derivatives under environmentally friendly conditions (Deshmukh et al., 2008). Microwave-assisted synthesis is another efficient method for preparing triazolo[4,3-a]pyrimidine derivatives, indicating the versatility and adaptability of pyrimidine synthesis techniques (Divate & Dhongade-Desai, 2014).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be extensively analyzed through computational methods, including molecular docking studies. These studies help in understanding the interaction between synthesized compounds and biological targets, predicting the potential biological activity of new compounds. For instance, molecular docking studies have been used to predict the affinity of pyrimidine derivatives towards CDK4 protein, providing insights into their possible therapeutic applications (Holam et al., 2022).
Chemical Reactions and Properties
Pyrimidine derivatives can undergo various chemical reactions, transforming into fused heterocyclic systems with potential biocidal properties. The versatility of these compounds is highlighted by their ability to react and form new heterocyclic structures with diverse biological activities (Youssef & Omar, 2007).
科学的研究の応用
Synthesis and Biological Properties
- A study detailed the synthesis of related pyrimidine derivatives and evaluated their antifungal and antibacterial properties, finding some to possess excellent biocidal properties (Youssef & Omar, 2007).
- Another research focused on the efficient microwave-assisted synthesis of triazolopyrimidine carbonitrile derivatives, identifying promising anticonvulsant agents among them (Divate & Dhongade-Desai, 2014).
- Pyrazolopyrimidine derivatives were synthesized and their antibacterial activity was evaluated in a study, demonstrating their potential in this field (Rostamizadeh et al., 2013).
Molecular Docking and Synthesis
- Research on the synthesis of substituted pyrimidine derivatives included molecular docking studies, revealing certain compounds with high affinity for CDK4 protein, suggesting potential therapeutic applications (Holam, Santhoshkumar, & Killedar, 2022).
Synthesis of Fused Pyrimidine Derivatives
- Fused pyrimidine derivatives have been synthesized, showing significant antibacterial activity, indicating their potential use in antimicrobial treatments (Waghmare et al., 2012).
- Another study synthesized various pyrimidine derivatives and assessed their antifungal activity, highlighting the potential of these compounds in antifungal therapies (Hanafy, 2011).
Antimicrobial Activity Screening
- A study synthesized pyrimidine carbonitrile derivatives and conducted antimicrobial activity screening against various bacterial and fungal strains, finding some compounds with effective antibacterial properties (Bhat & Begum, 2021).
特性
IUPAC Name |
6-amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N5O/c20-19(21,22)13-6-4-5-12(9-13)11-25-16-15(10-23)26-18(28)27(17(16)24)14-7-2-1-3-8-14/h1-9,11H,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXZQECRMORUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CC(=CC=C3)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-butyl-5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2493983.png)
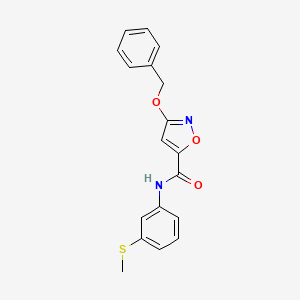

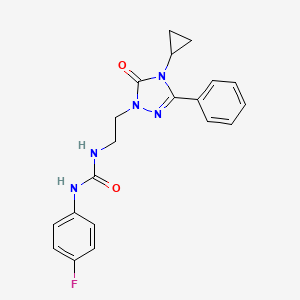
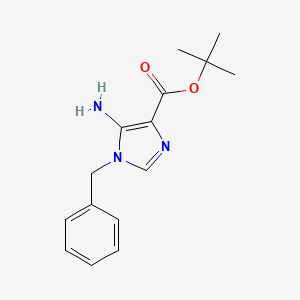
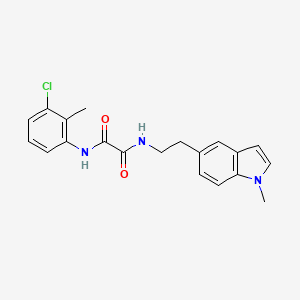
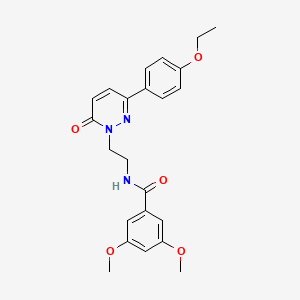
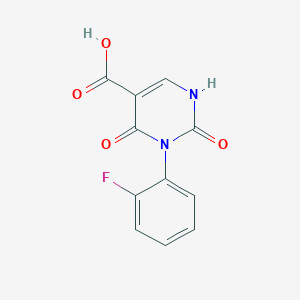
![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)
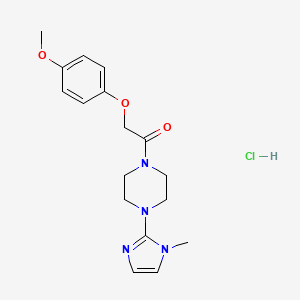

![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B2493997.png)
![2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2494000.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2494005.png)